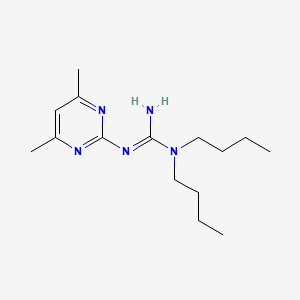

N,N-dibutyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-dibutyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, also known as DDBU, is a widely used organic base in chemical synthesis. It is a colorless to yellowish liquid with a strong odor. DDBU is a highly reactive and versatile base that is commonly used in organic synthesis due to its ability to deprotonate a wide range of acidic compounds. In

Mechanism of Action

N,N-dibutyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine acts as a strong base, capable of deprotonating a wide range of acidic compounds. It is a nucleophilic reagent that can participate in a variety of reactions, including elimination, substitution, and addition reactions. This compound is also capable of catalyzing reactions, such as transesterification and esterification.

Biochemical and Physiological Effects:

This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be non-toxic and non-irritating to the skin and eyes. This compound is also not expected to have any adverse effects on the environment.

Advantages and Limitations for Lab Experiments

N,N-dibutyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine is a highly reactive and versatile base that can be used in a wide range of chemical reactions. It is also relatively inexpensive and easy to handle. However, this compound can be sensitive to moisture and air, and it should be stored in a dry and inert atmosphere. This compound is also highly basic and can react violently with water and other protic solvents, making it necessary to handle with care.

Future Directions

There are several areas of future research for N,N-dibutyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine. One potential direction is the development of new synthetic methods using this compound as a reagent. Another area of interest is the use of this compound in the synthesis of new pharmaceuticals and agrochemicals. Additionally, the study of the mechanism of action of this compound in various chemical reactions can lead to a better understanding of its reactivity and selectivity. Finally, the development of new applications for this compound in other fields, such as materials science and catalysis, could also be explored.

In conclusion, this compound is a highly reactive and versatile base that has found widespread use in organic synthesis. Its ability to deprotonate a wide range of acidic compounds makes it a valuable reagent in many chemical transformations. Although not extensively studied for its biochemical and physiological effects, this compound is considered non-toxic and non-irritating. While it has advantages in its versatility and low cost, it also has limitations in its sensitivity to moisture and air. Further research in the areas of synthetic methods, pharmaceuticals and agrochemicals, mechanism of action, and new applications could lead to exciting developments in the field of organic synthesis.

Synthesis Methods

N,N-dibutyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine can be synthesized by reacting 4,6-dimethyl-2-pyrimidinylamine with dibutylamine in the presence of a catalytic amount of a strong base such as potassium tert-butoxide. The reaction proceeds via a nucleophilic substitution mechanism, leading to the formation of this compound as the main product.

Scientific Research Applications

N,N-dibutyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine is widely used in organic synthesis as a strong and versatile base. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This compound has also been used in the preparation of polymers, resins, and coatings. Due to its high reactivity and selectivity, this compound is a valuable reagent in many chemical transformations.

properties

IUPAC Name |

1,1-dibutyl-2-(4,6-dimethylpyrimidin-2-yl)guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N5/c1-5-7-9-20(10-8-6-2)14(16)19-15-17-12(3)11-13(4)18-15/h11H,5-10H2,1-4H3,(H2,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZGLGTUOFFDSFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=NC1=NC(=CC(=N1)C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN(CCCC)/C(=N/C1=NC(=CC(=N1)C)C)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde semicarbazone](/img/structure/B5776000.png)

![N'-(9-anthrylmethylene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5776005.png)

![N-(3-{2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5776011.png)

![N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5776019.png)

![3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5776026.png)

![N-[4-(cyanomethyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B5776028.png)

![N-(2-methoxyphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5776067.png)

![4-{[(4-chlorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B5776081.png)